N-[2-(4-methoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]-2-methyl-3-nitrobenzamide
Description
N-[2-(4-Methoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]-2-methyl-3-nitrobenzamide (CAS: 6173-62-2) is a benzotriazole derivative featuring a 4-methoxyphenyl group at position 2, a methyl group at position 6 of the benzotriazole core, and a 2-methyl-3-nitrobenzamide substituent at position 5 . The nitro group at the 3-position of the benzamide moiety introduces strong electron-withdrawing effects, which may enhance photostability and influence electronic properties. While explicit pharmacological data are unavailable in the provided evidence, structural analogs (e.g., formoterol-related compounds) with methoxyphenyl groups highlight the versatility of such substituents in modulating biological activity .
Properties
IUPAC Name |
N-[2-(4-methoxyphenyl)-6-methylbenzotriazol-5-yl]-2-methyl-3-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N5O4/c1-13-11-19-20(25-26(24-19)15-7-9-16(31-3)10-8-15)12-18(13)23-22(28)17-5-4-6-21(14(17)2)27(29)30/h4-12H,1-3H3,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCICTLSTBMNBSL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NN(N=C2C=C1NC(=O)C3=C(C(=CC=C3)[N+](=O)[O-])C)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90360943 | |
| Record name | STK072655 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90360943 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
417.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6173-62-2 | |
| Record name | STK072655 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90360943 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-methoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]-2-methyl-3-nitrobenzamide typically involves multiple stepsThe reaction conditions often involve the use of strong acids and bases, as well as specific catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-methoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]-2-methyl-3-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like sodium borohydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions include various derivatives with modified functional groups, which can be further utilized in different applications .
Scientific Research Applications
N-[2-(4-methoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]-2-methyl-3-nitrobenzamide has several scientific research applications:
Chemistry: Used as a precursor for synthesizing other complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.
Industry: Utilized in the production of advanced materials and as a stabilizer in various formulations.
Mechanism of Action
The mechanism of action of N-[2-(4-methoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]-2-methyl-3-nitrobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of signal transduction pathways .
Comparison with Similar Compounds
Substituent Effects and Functional Implications
- Electron-Withdrawing Groups (EWGs): The nitro group in the target compound contrasts with sulfonyl (in triazoles) and methyl (in benzamide) substituents. Nitro groups enhance photostability but may reduce solubility compared to sulfonyl or halogenated analogs .
- Methoxyaryl vs. In contrast, 2,4-difluorophenyl substituents in triazoles [7–9] introduce steric and electronic effects favorable for biological interactions .
- Heterocyclic Cores: Benzotriazoles are renowned for UV stabilization, whereas 1,2,4-triazoles are more commonly associated with biological activity (e.g., antifungal agents). Benzamide derivatives often serve as directing groups in catalysis .
Spectral and Crystallographic Insights
- IR Spectroscopy: The absence of C=O bands in triazoles [7–9] confirms cyclization, whereas the target compound retains a benzamide carbonyl, detectable at ~1680 cm⁻¹ .
- NMR Analysis: Fluorine coupling in triazoles [7–9] produces distinct splitting patterns, absent in the target compound. The methyl groups in both the target and benzamide analog yield characteristic singlet resonances.
Biological Activity
N-[2-(4-methoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]-2-methyl-3-nitrobenzamide is a complex organic compound belonging to the class of benzotriazole derivatives. This compound has garnered attention in scientific research due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 417.42 g/mol. The compound features a benzotriazole ring, which is known for its ability to interact with various biological targets, and a nitrobenzamide moiety that may contribute to its biological effects.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets and pathways within cells. The benzotriazole ring can modulate enzyme activity and receptor interactions, potentially influencing various biochemical processes. The nitro group may participate in redox reactions, further impacting cellular functions.
Biological Activities
-
Antitumor Activity :
Recent studies have indicated that compounds similar to this compound exhibit significant antitumor properties. For instance, related compounds have shown promising results in inhibiting the proliferation of cancer cells in vitro, particularly against lung cancer cell lines such as A549, HCC827, and NCI-H358 . -
Antimicrobial Activity :
Some derivatives have also been evaluated for their antimicrobial properties. Compounds with similar structures have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections . -
Antioxidant Properties :
The compound's structural features suggest that it may possess antioxidant properties, which are beneficial in mitigating oxidative stress within biological systems. This aspect is crucial for developing therapeutic agents aimed at diseases associated with oxidative damage .
Table 1: Summary of Biological Activities
Q & A
Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized for yield and purity?
Methodological Answer: The synthesis typically involves multi-step reactions, starting with the formation of the benzotriazole core followed by nitro-group introduction and benzamide coupling. Key steps include:
- Coupling Reactions : Use coupling agents like DCC (dicyclohexylcarbodiimide) with DMAP (4-dimethylaminopyridine) for amide bond formation, as demonstrated in similar benzamide syntheses .
- Nitro Group Introduction : Optimize nitration conditions (e.g., mixed acid systems) to avoid over-nitration by controlling temperature (0–5°C) and reaction time .
- Purification : Employ column chromatography with gradient elution (hexane/ethyl acetate) and recrystallization (ethanol/water) to improve purity .
Q. What spectroscopic techniques are most effective for characterizing structural integrity?
Methodological Answer: A combination of techniques ensures accurate structural confirmation:
- NMR Spectroscopy : ¹H and ¹³C NMR to verify aromatic protons, methoxy groups, and nitro-group positioning. Use deuterated DMSO for solubility .
- FT-IR : Confirm nitro (1520–1350 cm⁻¹) and amide (1650–1600 cm⁻¹) functional groups .
- Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns .
- X-ray Crystallography (if crystals form): Resolve steric effects around the benzotriazole core .
Q. What initial biological screening approaches are recommended for this compound?
Methodological Answer: Prioritize assays based on structural analogs:
- Enzyme Inhibition : Test against kinases or proteases using fluorogenic substrates (e.g., ATPase assays for kinase activity) .
- Antimicrobial Activity : Use broth microdilution (MIC determination) against Gram-positive/negative bacteria and fungi .
- Cytotoxicity : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with doxorubicin as a positive control .
Advanced Research Questions
Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?
Methodological Answer:
- Docking Studies : Use AutoDock Vina or Schrödinger to predict binding affinities to target proteins (e.g., PARP-1 or tubulin). Focus on modifying the methoxyphenyl or nitrobenzamide moieties .
- QSAR Models : Train models on bioactivity data of analogs to identify critical substituents (e.g., nitro group polarity impacts membrane permeability) .
- MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories to prioritize derivatives .
Q. What strategies resolve contradictions in bioactivity data across assay systems?
Methodological Answer:
- Orthogonal Assays : Validate enzyme inhibition results with cellular assays (e.g., compare fluorometric kinase data with Western blotting for phospho-targets) .
- Dose-Response Curves : Test multiple concentrations (1 nM–100 µM) to identify off-target effects at higher doses .
- Metabolic Stability : Use liver microsome assays to rule out rapid degradation skewing in vitro vs. in vivo results .
Q. How can structure-activity relationship (SAR) studies be systematically conducted?
Methodological Answer:
- Analog Synthesis : Prepare derivatives with variations in the methoxy, nitro, or methyl groups .
- Biological Profiling : Test analogs in parallel assays (e.g., cytotoxicity, enzyme inhibition) to identify key pharmacophores.
- 3D Pharmacophore Mapping : Use software like MOE to correlate substituent spatial arrangements with activity .
Q. What process control measures ensure reproducibility during scale-up synthesis?
Methodological Answer:
- Reactor Design : Use continuous-flow reactors for nitration to improve heat dissipation and safety .
- In-line Analytics : Implement PAT (Process Analytical Technology) like FT-IR probes to monitor reaction progress .
- DoE Optimization : Apply factorial designs to optimize temperature, stoichiometry, and catalyst loading .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
